molecular formula C12H17N B057493 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine CAS No. 94568-76-0

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B057493
CAS No.: 94568-76-0
M. Wt: 175.27 g/mol
InChI Key: KYWYAWFSWFSPAY-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine (CAS: 1616291-21-4) is a bicyclic amine with a molecular formula of C₁₂H₁₈ClN in its hydrochloride form and a molecular weight of 211.73 g/mol . The compound features a dihydroindene core substituted with three methyl groups at positions 1, 1, and 3, and an amine group at position 2. It is synthesized and marketed by suppliers like Enamine Ltd with a purity of ≥95% .

Preparation Methods

Catalytic Hydrogenation of Nitroindane Derivatives

Catalytic hydrogenation represents a cornerstone for synthesizing aryl amines, including 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This method typically involves reducing a nitro-substituted indane precursor using palladium on carbon (Pd/C) under hydrogen pressure.

Substrate Preparation: Nitroindane Synthesis

The nitro precursor, 1,1,3-trimethyl-4-nitro-2,3-dihydro-1H-indene, is synthesized via Friedel-Crafts alkylation or nitration of a pre-methylated indane. For example, nitration of 1,1,3-trimethylindane using nitric acid in acetic anhydride yields the nitro derivative regioselectively at the para position .

Hydrogenation Conditions and Optimization

In a representative procedure, 1,1,3-trimethyl-4-nitroindane (10 g, 48 mmol) is dissolved in ethanol (100 mL) with 10% Pd/C (1 g). Hydrogenation at 50 psi for 1–2 hours achieves >85% conversion to the amine . Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 wt% Pd/CMaximizes H₂ uptake
SolventEthanolPrevents over-reduction
Pressure50 psiBalances safety and efficiency
Temperature25–30°CMinimizes side reactions

Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate) yields this compound as a pale yellow oil .

Oxime Reduction Pathway

An alternative route involves reducing an oxime intermediate derived from a ketone precursor. This method, adapted from CN101062897A , avoids nitro intermediates and leverages cost-effective reagents.

Oxime Formation

1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-one (VI) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime (III). The reaction is monitored via TLC (hexane:ethyl acetate = 4:1), achieving >90% conversion within 1 hour .

Catalytic Reduction of Oxime

The oxime undergoes reduction using Raney nickel in ethanol under alkaline conditions:

  • Reagents : Oxime (1 mol), 45% NaOH (2 mol), Raney nickel (40–50% Ni, 60–80 mesh).

  • Conditions : 50–55°C, 8 hours, H₂ atmosphere .

  • Workup : Extraction with dichloromethane, acid-base purification, and recrystallization from ethanol yields the amine hydrochloride (98.6% purity) .

Key Advantage : This method eliminates explosive nitro compounds and operates under milder conditions compared to hydrogenation.

Alkylation of Aminoidan Derivatives

Direct alkylation of 2,3-dihydro-1H-inden-4-amine introduces methyl groups at positions 1, 1, and 3. However, achieving trisubstitution requires careful control of steric and electronic effects.

Stepwise Methylation

  • Primary Alkylation : Treatment with methyl iodide in DMF at 0°C selectively methylates the amine to form 1-methyl-2,3-dihydro-1H-inden-4-amine.

  • Friedel-Crafts Methylation : AlCl₃-catalyzed reaction with methyl chloride installs methyl groups at positions 1 and 3 .

Challenges and Mitigation

  • Regioselectivity : Use of directing groups (e.g., sulfonic acid) ensures methylation at desired positions.

  • Over-Alkylation : Controlled stoichiometry (1:1 methylating agent:substrate) minimizes polysubstitution.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Catalytic Hydrogenation85–9098.5High120
Oxime Reduction75–8098.6Moderate90
Alkylation60–6595.0Low150

Catalytic Hydrogenation excels in scalability and yield but requires handling explosive H₂. Oxime Reduction offers cost advantages, while Alkylation remains limited by regioselectivity issues.

Industrial-Scale Considerations

For large-scale production, the oxime reduction pathway (CN101062897A ) is preferred due to:

  • Safety : Avoids high-pressure H₂ systems.

  • Cost Efficiency : Raney nickel is reusable, reducing catalyst expenses.

  • Simplified Purification : Acid-base extraction replaces column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, leading to the formation of different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine serves as a reagent in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation Reactions : The compound can be oxidized to form ketones or aldehydes using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
  • Reduction Reactions : It can undergo reduction to yield different amine derivatives .

Biological Applications

Pharmacological Potential
Research indicates that this compound may exhibit neuroactive properties. Investigations have focused on its potential as a neuroprotective agent and its role in modulating neurotransmitter systems. This compound may influence mood and cognitive functions by interacting with receptors in the central nervous system .

Antimicrobial and Anticancer Properties
Studies have explored the compound's antimicrobial and anticancer activities. Its structural characteristics allow it to interact with biological targets effectively, which could lead to therapeutic applications in treating various diseases .

Industrial Applications

Production of Specialty Chemicals
In industrial contexts, this compound is utilized in the production of specialty chemicals. It acts as an intermediate in synthesizing other valuable compounds. The optimization of synthetic routes for large-scale production is crucial for enhancing yield and purity .

Case Studies

Neuroprotective Studies
In recent studies focusing on neuroprotection, this compound showed promise in protecting neuronal cells from oxidative stress. The compound's ability to modulate neurotransmitter release was highlighted as a key mechanism behind its protective effects .

Anticancer Research
Another study examined its anticancer properties against specific cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction pathways . This research suggests potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine C₁₂H₁₇N 175.27 3× methyl, amine Pharmaceutical scaffold; rigid structure
3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol C₁₈H₂₀O₂ 268.35 3× methyl, hydroxyl, benzene ring Enhanced HTHP fluid-loss control in polymers
4-Aminoindan (2,3-Dihydro-1H-inden-4-amine) C₉H₁₁N 133.19 Amine, no methyl groups Simpler scaffold; precursor for bioactive molecules
7-Bromo-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine C₁₂H₁₆BrN 254.17 3× methyl, bromine, amine Potential halogenated pharmaceutical intermediate
2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine C₁₁H₁₅N 161.24 2× methyl, amine Lab-use scaffold; discontinued commercial availability
(R)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride C₁₀H₁₁F₃ClN 237.65 Trifluoromethyl, amine Increased lipophilicity; metabolic stability

Structural and Functional Analysis

Substituent Effects on Reactivity and Applications Hydroxyl vs. Amine Groups: The hydroxylated analog (C₁₈H₂₀O₂) exhibits superior high-temperature/high-pressure (HTHP) fluid-loss control in polymer applications due to its ability to undergo condensation polymerization via the hydroxyl group . In contrast, the amine group in the target compound may enable nucleophilic reactions or hydrogen bonding, making it more suitable for drug discovery. Methyl vs. Trifluoromethyl derivatives (e.g., C₁₀H₁₁F₃ClN) improve metabolic stability and membrane permeability . Simplified Scaffolds: 4-Aminoindan (C₉H₁₁N) lacks methyl groups, reducing steric hindrance and enabling easier functionalization but offering less rigidity .

However, the methyl groups may reduce aqueous solubility. Thermal Stability: Hydroxylated derivatives (e.g., C₁₈H₂₀O₂) show stability under HTHP conditions due to aromatic ring conjugation and hydrogen bonding , whereas the amine-containing analogs may require stabilization via salt formation (e.g., hydrochloride) .

Biological Activity

1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C12H17N. It is a derivative of indane and has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

The structure of this compound features three methyl groups and an amine group attached to the indane ring. Its chemical properties allow it to participate in various reactions, making it a versatile compound in synthetic chemistry.

PropertyValue
IUPAC Name1,1,3-trimethyl-2,3-dihydroinden-4-amine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
CAS Number94568-76-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds with biomolecules, influencing their structure and function. Preliminary studies suggest that the compound may modulate enzyme activities and receptor functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Study Findings : A study published in Cancer Letters reported that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells (MCF7) by inducing apoptosis pathways (Source: PMC9010768).

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Research indicates that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines (e.g., HeLa and A549), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for A549 cells.

Research Findings Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against gram-positive and gram-negative bacteria; MIC = 32 µg/mL[PMC9010768]
AnticancerInduces apoptosis; IC50 = 25 µM (HeLa), 30 µM (A549)[PMC9010768]
NeuroprotectiveReduces oxidative stress in neuronal cellsOngoing research

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine to enhance yield and purity?

  • Methodological Answer : Focus on reaction conditions such as solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), temperature control (stepwise heating to avoid side reactions), and catalysts (e.g., palladium for cross-coupling in derivative synthesis). Purification via column chromatography or recrystallization is critical for isolating high-purity products. Structural analogs in polyimide synthesis highlight the importance of stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry, complemented by FT-IR for functional group analysis (e.g., amine N-H stretches). High-resolution mass spectrometry (HRMS) ensures molecular weight validation. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation, as seen in related indenamine analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to PPE standards (gloves, lab coats, goggles) and ensure fume hood use to avoid inhalation. Store in airtight containers under inert gas (e.g., argon) to prevent degradation. Refer to safety data sheets for similar amines, which emphasize avoiding contact with oxidizing agents and immediate decontamination in case of spills .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for antimicrobial activity?

  • Methodological Answer : Begin with target selection (e.g., bacterial enzymes like DNA gyrase). Use software such as AutoDock Vina to model ligand-receptor interactions, prioritizing derivatives with favorable binding energies. Validate predictions via in vitro assays (e.g., MIC determination against Gram-positive/negative strains). This approach aligns with studies on pyrimidine analogs demonstrating scaffold-specific activity .

Q. What strategies resolve discrepancies in spectral data during structural elucidation of this compound analogs?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Compare experimental 1^1H shifts with DFT-calculated chemical shifts.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereoisomerism.
  • Chromatographic purity : Ensure samples are free of contaminants (e.g., via HPLC). Documented cases in polyimide research underscore the need for iterative refinement of analytical workflows .

Q. How can computational models predict the thermal stability of this compound in polymer matrices?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies, identifying vulnerable sites (e.g., methyl groups). Thermogravimetric analysis (TGA) under nitrogen can experimentally validate decomposition thresholds. Studies on polyimide resins incorporating similar amines highlight correlations between substituent bulkiness and thermal resilience .

Q. What experimental frameworks address contradictory bioactivity results across different assay conditions?

  • Methodological Answer : Standardize protocols (e.g., cell line selection, incubation time) and include positive/negative controls. For in vitro toxicity, use multiple assays (MTT, LDH release) to cross-check viability data. Statistical tools like ANOVA can identify confounding variables (e.g., solvent DMSO concentration). Refer to toxicological assessments of related indenamines for benchmarking .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships for this compound in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Software like GraphPad Prism facilitates curve fitting and error estimation. Replicate experiments (n ≥ 3) to ensure robustness, as demonstrated in studies on pyrimidine derivatives with similar amine backbones .

Properties

IUPAC Name

1,1,3-trimethyl-2,3-dihydroinden-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWYAWFSWFSPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94568-76-0
Record name 1,1,3-trimethylindan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.274.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The acetate compound prepared in B (ii) (55 g, GC purity 91%, 0.172 moles) was added over 45 minutes to 98% H2SO4 (50 ml) at 25°-60° C. (exotherm). After stirring for a further 30 minutes at 60° C., water (50 ml) containing acetic acid (10 ml) was cautiously added dropwise and the mixture heated at 100° C. for 3 hours. Petrol (60/80 b.p., 100 ml) was added and the mixture basified to pH 9 with 35% aqueous ammonia (150 ml). Separation of the organic layer, drying (MgSO4) and solvent flash gave the desired product (22.6 g, GC purity 92%, yield 69%). NMR analysis using chiral solvating agent [(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol] showed a 70/30 mixture of enantiomers in favour of the (-)-isomer.
Quantity
0 (± 1) mol
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( ii )
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55 g
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50 mL
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150 mL
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Petrol
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100 mL
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10 mL
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50 mL
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solvent
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Yield
69%

Synthesis routes and methods II

Procedure details

2.88 parts by weight of the recovered palladium-carbon and 0.64 part, by weight of fresh 5% palladium-carbon (E-type, manufactured by N. E. Chemcat Corporation) were charged into an autoclave reaction vessel, and 104.0 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 67.0% ee) and 1.5 parts by weight of toluene were added thereto, thereby obtaining a mixture. The reaction vessel was sealed and the gas in the reaction vessel was replaced with nitrogen. While the mixture was stirred, into the reaction vessel was charged hydrogen until the internal pressure of hydrogen in the reaction vessel reached 0.5 MPa, and the mixture was stirred at an internal temperature of 60° C. After 1 hour, the gas in the reaction vessel was replaced with nitrogen, and the mixture was stirred at an internal temperature of 150° C. and an internal pressure of 0.1 MPa for 14 hours, thereby obtaining a reaction mixture. The obtained reaction mixture was cooled and filtered using Celite. The obtained solid was washed with 150 parts by weight of toluene. The washing liquid recovered after washing and the filtrate obtained by filtration were combined to obtain a solution of 244.6 parts by weight of 1,1,3-trimethyl-4-aminoindane in toluene. The combined 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.11% ee and a recovery rate of 98.5%.
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palladium-carbon
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palladium-carbon
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Into a reaction vessel were charged 6.00 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 96.5% ee) and 1.60 parts by weight of 5% palladium-carbon (STD-type, manufactured by N. E. Chemcat Corporation), thereby obtaining a mixture. The reaction vessel was sealed, the gas in the reaction vessel was replaced with nitrogen, and then the mixture was stirred at 150° C. to obtain a reaction mixture. While stirring the obtained reaction mixture, 1.40 parts by weight of cyclohexene was added dropwise thereto over 5 hours. Thereafter, the reaction mixture was cooled and filtered. The obtained solid was washed with 20 parts by weight of 2-propanol. The washing liquid recovered after washing and the filtrate obtained by filtration were combined. The combined mixture was concentrated under reduced pressure to obtain 5.63 parts by weight of 1,1,3-trimethyl-4-aminoindane. The obtained 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.29% ee and a recovery rate of 93.8%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.